molecular formula C8H10N2O B1489609 6-Cyclopropyl-2-methylpyrimidin-4(1H)-one CAS No. 7043-05-2

6-Cyclopropyl-2-methylpyrimidin-4(1H)-one

Cat. No.: B1489609
CAS No.: 7043-05-2
M. Wt: 150.18 g/mol
InChI Key: YWUKTCXFPCHIBZ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-methylpyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrimidine family. It is a white crystalline solid with a molecular weight of 153.19 g/mol and is soluble in organic solvents. This compound has garnered attention in scientific research due to its complex molecular structure and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of cyclopropylamine with a suitable diketone in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrimidines.

Scientific Research Applications

6-Cyclopropyl-2-methylpyrimidin-4(1H)-one has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: Investigated for its potential biological activity and as a precursor in drug synthesis.

  • Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

  • Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used, such as in drug development or catalysis.

Comparison with Similar Compounds

6-Cyclopropyl-2-methylpyrimidin-4(1H)-one is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other pyrimidines. Similar compounds include:

  • 2-Methylpyrimidin-4(1H)-one: Lacks the cyclopropyl group.

  • 6-Cyclopropylpyrimidin-4(1H)-one: Does not have the methyl group at the 2-position.

These differences influence the reactivity and applications of the compound.

Properties

IUPAC Name

4-cyclopropyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-9-7(6-2-3-6)4-8(11)10-5/h4,6H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUKTCXFPCHIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547427
Record name 6-Cyclopropyl-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7043-05-2
Record name 6-Cyclopropyl-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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